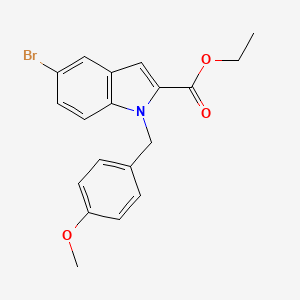
Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 5-position of the indole ring, a methoxybenzyl group at the 1-position, and an ethyl ester at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-indole-2-carboxylate typically involves several steps:
Bromination: The starting material, indole, undergoes bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Protection of the Indole Nitrogen: The indole nitrogen is protected by reacting with a suitable protecting group such as benzyl chloride to form N-benzylindole.
Methoxybenzylation: The protected indole is then reacted with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate to introduce the 4-methoxybenzyl group at the 1-position.
Esterification: Finally, the carboxyl group at the 2-position is esterified using ethanol and a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the process to achieve higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the bromine atom can yield the corresponding hydrogenated indole derivative.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 5-hydro-1-(4-methoxybenzyl)-1H-indole-2-carboxylate.
Substitution: Formation of 5-substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
- Ethyl 5-chloro-1-(4-methoxybenzyl)-1H-indole-2-carboxylate
- Ethyl 5-fluoro-1-(4-methoxybenzyl)-1H-indole-2-carboxylate
- Ethyl 5-iodo-1-(4-methoxybenzyl)-1H-indole-2-carboxylate
Comparison:
- Uniqueness: The presence of the bromine atom at the 5-position imparts unique reactivity and biological activity compared to other halogenated derivatives.
- Reactivity: Bromine is more reactive in substitution reactions compared to chlorine and fluorine, making it a versatile intermediate for further functionalization.
- Biological Activity: The biological activity may vary depending on the halogen atom, with bromine derivatives often showing distinct pharmacological profiles.
Properties
CAS No. |
1603833-92-6 |
|---|---|
Molecular Formula |
C19H18BrNO3 |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
ethyl 5-bromo-1-[(4-methoxyphenyl)methyl]indole-2-carboxylate |
InChI |
InChI=1S/C19H18BrNO3/c1-3-24-19(22)18-11-14-10-15(20)6-9-17(14)21(18)12-13-4-7-16(23-2)8-5-13/h4-11H,3,12H2,1-2H3 |
InChI Key |
DRUHZGBNAKWCSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1CC3=CC=C(C=C3)OC)C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















